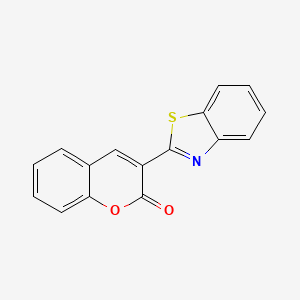

3-(2-Benzothiazolyl)coumarin

Übersicht

Beschreibung

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6, is a derivative of coumarin with a benzothiazolyl group at the position 3 . It is a fluorescent dye widely used for staining polymer particles, organelles, or materials used in medicine . It has been identified and employed as a fluorescent dye for staining organelles or medical materials and as a high-gain medium in tunable and amplifier lasers .

Synthesis Analysis

Fluorescent dyes based on this compound were synthesized by a simple condensing reaction . The chemical structures of synthesized compounds were subjected to FT-IR, 1H-NMR, Mass, and UV/Vis analysis for color characteristics .

Molecular Structure Analysis

The molecular structure of this compound was confirmed by x-ray diffraction (XRD), atomic force microscopy (AFM), and Fourier transform infrared (FTIR) spectroscopy . The XRD and AFM results confirmed that the as-deposited and annealed films have nanostructural features .

Chemical Reactions Analysis

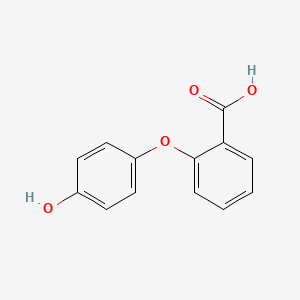

The BC-BE probe hydrolyzes in phosphate buffer to 3-(2-Benzothiazolyl)-7-coumarin boronic acid (BC-BA) which is stable in the solution even after a prolonged incubation time (24 h). BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) .

Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 350.43 g/mol . It has a melting point of 208-210 °C . Its maximum absorption wavelength (λmax) is 443 nm, and it emits fluorescence at 494 nm in THF and 505 nm in ethanol .

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Farbstoffe für Polyestergewebe

3-(2-Benzothiazolyl)coumarin-Verbindungen wurden synthetisiert und als fluoreszierende Farbstoffe für Polyestergewebe verwendet . Diese Farbstoffe werden durch eine einfache Kondensationsreaktion hergestellt, und ihre chemischen Strukturen werden mithilfe von Techniken wie FT-IR, 1H-NMR, Massenspektroskopie und UV/Vis analysiert. Die gefärbten Stoffe weisen eine hohe Farbstärke und eine gute Farbechtheit gegenüber Waschen, Schweiß und Licht auf, was sie für textile Anwendungen geeignet macht, bei denen Langlebigkeit und lebendige Färbung erwünscht sind .

Synthesemethoden und neue Anwendungen

Coumarin-Derivate, darunter this compound, werden hinsichtlich ihrer Synthesemethoden und neuer Anwendungen in der wissenschaftlichen Forschung untersucht . Diese Verbindungen sind aufgrund ihrer biologischen Aktivitäten und einzigartigen Eigenschaften von Bedeutung und spielen eine entscheidende Rolle bei der Entwicklung neuer Medikamente. Das Kapitel aus IntechOpen behandelt verschiedene Eintopf-Syntheseverfahren für Coumarin-Derivate und deren aktuelle bio-medizinische Anwendungen .

MEK1-Inhibitoren in der Krebsforschung

Einige Derivate von 3-Benzothiazol-2-yl-coumarin wurden als MEK1-Inhibitoren bewertet, die in der Krebsforschung eine wichtige Rolle spielen . Molekulare Docking-Studien deuten darauf hin, dass die Interaktion dieser Verbindungen mit dem MEK1-Enzym für die Aktivität von Vorteil sein könnte, was ihr Potenzial als Therapeutika in der Onkologie aufzeigt .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .

Mode of Action

The mode of action of this compound is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.

Biochemische Analyse

Biochemical Properties

3-(2-Benzothiazolyl)coumarin has been shown to have interesting and promising optical features, such as fluorescence in visible light, significant Stokes shifts, and high quantum yields . It has been used as a fluorescent dye for staining polymer particles, organelles, or materials used in medicine .

Cellular Effects

The cellular effects of this compound are primarily related to its optical properties. As a fluorescent dye, it can be used to stain organelles or medical materials, providing a useful tool for visualizing cellular structures .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its optical properties. Its fluorescence properties allow it to be used as a dye, enabling the visualization of cellular structures .

Temporal Effects in Laboratory Settings

The structural and optical properties of thermally evaporated this compound thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature . The estimated optical band gap was decreased from 2.12 eV to 2.01 eV as the annealing temperature was increased .

Metabolic Pathways

Coumarins are known to be metabolized by hydroxylation at various positions, with the most common routes of hydroxylation being at positions 7 and 3 .

Transport and Distribution

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can be distributed throughout the cell .

Subcellular Localization

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can localize to various subcellular compartments .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRPGPWSFZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327917 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-98-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

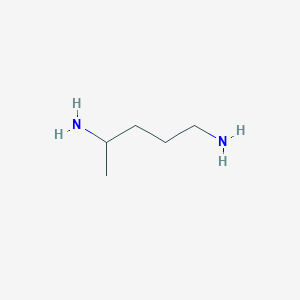

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

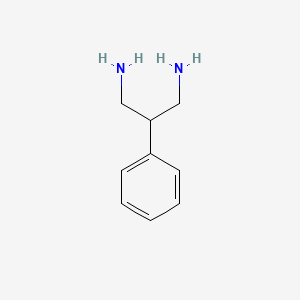

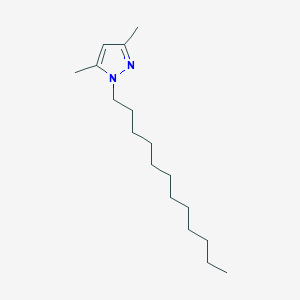

Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?

A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []

Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?

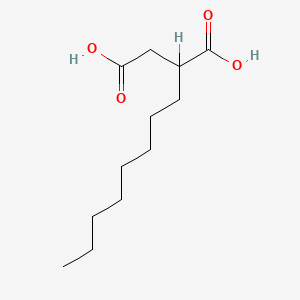

A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in this compound dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []

Q3: What analytical techniques are typically employed to characterize this compound and its derivatives?

A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []

Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?

A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)